molecular formula C26H23BrN4O3S B460348 methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 354556-65-3

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Katalognummer: B460348
CAS-Nummer: 354556-65-3
Molekulargewicht: 551.5g/mol
InChI-Schlüssel: KEDNMTNKCDWJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a structurally complex pyran derivative characterized by multiple functional groups:

  • Core structure: A 4H-pyran ring substituted with amino (C6), cyano (C5), and methyl carboxylate (C3) groups.
  • A sulfanylmethyl (-SCH2-) linkage at C2, connecting to a 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety. This bicyclic system provides conformational flexibility and enhanced lipophilicity compared to simpler heterocycles.

Its synthesis likely involves multi-step condensation and cyclization reactions, similar to procedures described for related pyran derivatives .

Eigenschaften

IUPAC Name

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDNMTNKCDWJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25BrN4O3SC_{26}H_{25}BrN_{4}O_{3}S, with a molecular weight of approximately 553.5 g/mol. The structure consists of multiple functional groups including amino, cyano, and pyran moieties, which contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC26H25BrN4O3SC_{26}H_{25}BrN_{4}O_{3}S
Molecular Weight553.5 g/mol
IUPAC NameMethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to methyl 6-amino-4-(3-bromophenyl)-5-cyano exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 4.55±0.884.55\pm 0.88 mM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .

Case Study: MCF-7 Cell Line

In a detailed investigation involving MCF-7 cells:

  • Apoptosis Induction : Treatment with the compound led to a marked increase in apoptotic cells from 0.22%0.22\% to 13.73%13.73\%.
  • Cell Cycle Arrest : The percentage of cells in the S phase increased from 39.27%39.27\% to 49.33%49.33\%, while G1 phase cells decreased from 52.35%52.35\% to 42.71%42.71\% .

Vasorelaxant Activity

The compound also exhibits vasorelaxant properties, which are beneficial in treating cardiovascular diseases. Vasorelaxation was assessed using isolated rat aorta preparations, revealing moderate vasodilatory effects with IC50 values ranging from 489.7489.7 to 584.5584.5 µM .

The dual action of the compound as both an anticancer and vasorelaxant agent may be attributed to its ability to interact with key cellular pathways:

  • Caspase Activation : The compound activates caspase enzymes crucial for apoptosis.
  • Cell Cycle Modulation : It disrupts normal cell cycle progression, favoring cell death over proliferation.

Summary of Findings

  • Antitumor Effects : Significant cytotoxicity against breast cancer cell lines.
  • Vasorelaxation : Potential therapeutic applications in cardiovascular health.
  • Mechanistic Insights : Involvement of apoptosis pathways and cell cycle regulation.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cancer types.
  • In vivo studies to validate efficacy and safety profiles.
  • Structural modifications to enhance potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound shares structural motifs with several pyran-based analogs. Key differences in substituents and molecular properties are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name / CAS No. Substituents (C4 Position) Sulfanylmethyl-Linked Group Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Bromophenyl 3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl Not Provided Estimated ~500 Bromine enhances halogen bonding; cyclohepta ring increases conformational flexibility.
[CAS 354556-47-1] 4-Pyridinyl Same as target compound C25H23N5O3S 473.55 Pyridinyl group may improve solubility but reduce lipophilicity vs. bromophenyl.
[CAS 445385-25-1] 4-Ethylphenyl 3-Cyano-6-methylpyridin-2-yl C24H22N4O3S 446.53 Ethylphenyl enhances steric bulk; methylpyridine reduces ring strain vs. cyclohepta.
[CAS 327070-64-4] 3-Bromophenyl Chloromethyl (-CH2Cl) C16H14BrClN2O3 397.65 Chloromethyl group may increase reactivity (e.g., alkylation potential). Ethyl ester alters metabolic stability.
[CAS 865660-06-6] 3-Trifluoromethylphenyl 2-Methoxy-2-oxoethyl C20H16F3N3O5 435.36 Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects.
[CAS 41799-80-8] 2-Chlorophenyl Phenyl (-C6H5) C21H17ClN2O3 380.83 Phenyl group reduces steric hindrance; 2-chlorophenyl alters regioselectivity.

Key Insights:

Halogen vs. Heteroaryl Substituents: The 3-bromophenyl group in the target compound (vs. pyridinyl or ethylphenyl in others) may enhance halogen bonding interactions in biological targets but reduce solubility compared to heteroaryl groups .

Sulfanylmethyl-Linked Moieties :

  • The cyclohepta[b]pyridine system in the target compound offers a larger, more flexible ring compared to 6-methylpyridine (CAS 445385-25-1), which could influence binding pocket compatibility .
  • Replacement with chloromethyl (CAS 327070-64-4) increases electrophilicity, enabling nucleophilic substitution reactions .

Ester Groups :

  • The methyl ester in the target compound (vs. ethyl in CAS 327070-64-4) may slightly improve hydrolytic stability due to reduced steric hindrance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.